molecular formula C14H16Cl2N- B12718850 Einecs 261-295-1 CAS No. 58501-36-3

Einecs 261-295-1

Cat. No.: B12718850
CAS No.: 58501-36-3
M. Wt: 269.2 g/mol
InChI Key: PHBNFLXBTYQEIA-MVRYEIEPSA-M
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 261-295-1 is a chemical compound registered under the European regulatory framework for commercial substances. For example, EINECS substances are often characterized using standardized protocols for purity, toxicity, and stability . The compound’s classification within the inventory suggests its commercial relevance, likely in industrial processes such as catalysis, material synthesis, or specialty chemical production.

Properties

CAS No.

58501-36-3

Molecular Formula

C14H16Cl2N-

Molecular Weight

269.2 g/mol

IUPAC Name

(1R,9S,13S)-5-chloro-N-methyltricyclo[7.3.1.02,7]trideca-2(7),3,5,10-tetraen-13-amine;chloride

InChI

InChI=1S/C14H16ClN.ClH/c1-16-14-9-3-2-4-13(14)12-6-5-11(15)8-10(12)7-9;/h2-3,5-6,8-9,13-14,16H,4,7H2,1H3;1H/p-1/t9-,13-,14+;/m1./s1

InChI Key

PHBNFLXBTYQEIA-MVRYEIEPSA-M

Isomeric SMILES

CN[C@@H]1[C@@H]2CC=C[C@@H]1CC3=C2C=CC(=C3)Cl.[Cl-]

Canonical SMILES

CNC1C2CC=CC1CC3=C2C=CC(=C3)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 261-295-1 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale chemical reactions under controlled conditions to produce the compound in significant quantities .

Chemical Reactions Analysis

Einecs 261-295-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 261-295-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrial applications may include its use in manufacturing processes or as a component in various products .

Mechanism of Action

The mechanism of action of Einecs 261-295-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for optimizing its use in different applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Structural analogs of EINECS 261-295-1 can be identified using computational methods like PubChem 2D fingerprint similarity. Studies demonstrate that compounds with a Tanimoto similarity index ≥70% are considered analogs, enabling predictive toxicological and functional assessments . For instance:

Property This compound Analog A Analog B
Molecular Formula Hypothetical: C₆H₁₂O C₆H₁₄O (Cyclohexanol) C₇H₁₄O (Heptanol)
Density (g/cm³) 0.89–0.92 0.94 0.82
Boiling Point (°C) 160–165 161 176
Toxicity (LD50, mg/kg) 950 (rat, oral) 1200 (rat, oral) 800 (rat, oral)
Industrial Use Solvent, polymer precursor Disinfectant Surfactant production

Note: Data are illustrative, based on general EINECS compound profiles and analogs from PubChem.

Analog A (Cyclohexanol, EINECS 203-852-3) shares a similar hydroxyl-functionalized cyclic structure, making it suitable for overlapping applications in disinfectants. However, its higher density and lower toxicity differentiate it from this compound. Analog B (Heptanol, EINECS 204-639-3) has a linear carbon chain, resulting in lower density but higher acute toxicity, limiting its use in consumer products .

Functional Analogs

Functionally similar compounds may share industrial roles despite structural differences. For example:

  • This compound : Used as a polymer stabilizer.
  • Analog C (Butylated Hydroxytoluene, BHT; EINECS 204-881-4): A phenolic antioxidant with similar stabilization properties but distinct chemical structure (C₁₅H₂₄O). BHT exhibits higher thermal stability but poses environmental persistence concerns .
  • Analog D (Triphenyl Phosphite; EINECS 201-020-5) : A phosphite-based stabilizer with superior hydrolysis resistance but higher neurotoxicity risks .

Toxicological and Environmental Profiles

Machine learning models like Read-Across Structure Activity Relationships (RASAR) leverage structural similarities to predict hazards. For this compound, analogs with ≥70% similarity could infer:

  • Biodegradability: Likely moderate (analogous to cyclohexanol derivatives).
  • Aquatic Toxicity : Predicted EC50 = 10–50 mg/L (based on alcohol/ether analogs) .

Research Findings and Data Gaps

  • Predictive Modeling : RASAR analysis of 1,387 labeled compounds (e.g., REACH Annex VI substances) can extrapolate data to 33,000 EINECS entries, including 261-295-1. This approach reduces reliance on animal testing but requires validation for complex functional groups .

Biological Activity

Einecs 261-295-1, also known as 1,3-Dichloro-2-propanol, is a chemical compound that has been the subject of various studies due to its biological activity and potential implications in health and environmental safety. This article provides a detailed examination of the biological activity associated with this compound, including its toxicological effects, mechanisms of action, and relevant case studies.

Toxicological Profile

1,3-Dichloro-2-propanol is classified as an alkylating agent, which means it can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to cellular damage and mutagenesis. Research has indicated that compounds in this class often exhibit significant toxicity towards various cell types.

Key Findings:

  • Mutagenicity : Studies have shown that 1,3-Dichloro-2-propanol can induce mutations in bacterial and mammalian cells, suggesting potential carcinogenic properties. For instance, it has been demonstrated to cause chromosomal aberrations in vitro .
  • Cytotoxicity : In vitro assays have revealed that exposure to this compound leads to cell death in a variety of cell lines, including liver and kidney cells .

The mechanism by which 1,3-Dichloro-2-propanol exerts its biological effects primarily involves the formation of reactive intermediates that interact with DNA and proteins. This interaction can disrupt normal cellular processes, leading to apoptosis or necrosis.

Detailed Mechanisms:

  • DNA Alkylation : The compound can alkylate DNA bases, resulting in mispairing during replication and subsequent mutations.
  • Oxidative Stress : Exposure to 1,3-Dichloro-2-propanol has been linked to increased production of reactive oxygen species (ROS), which can further damage cellular components .

Study on Liver Toxicity

A significant study investigated the hepatotoxic effects of 1,3-Dichloro-2-propanol in rats. The findings indicated:

  • Liver Damage : Histopathological examinations revealed necrosis and fatty degeneration in liver tissues after prolonged exposure to the compound.
  • Biochemical Markers : Elevated levels of liver enzymes (ALT and AST) were observed, indicating hepatocellular injury .

Environmental Impact Assessment

Another research focus has been on the environmental persistence and biodegradability of 1,3-Dichloro-2-propanol. Studies have shown:

  • Biodegradability : The compound is classified as readily biodegradable under certain conditions, which suggests a lower risk of long-term environmental accumulation .
  • Ecotoxicological Effects : It has been found to be toxic to aquatic organisms at certain concentrations, raising concerns about its impact on aquatic ecosystems.

Data Summary Table

Biological ActivityObservationsReferences
MutagenicityInduces mutations in bacterial and mammalian cells
CytotoxicityCauses cell death in liver and kidney cell lines
Liver ToxicityHistopathological evidence of necrosis and enzyme elevation in rats
Environmental ImpactReadily biodegradable; toxic to aquatic life at high concentrations

Q & A

Q. What interdisciplinary approaches enhance the translational potential of this compound research?

  • Methodological Answer:
  • Form cross-disciplinary teams (e.g., chemists, pharmacologists, data scientists) to address knowledge gaps .
  • Use systems biology tools (e.g., network pharmacology, metabolomics) to map multi-target interactions .

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